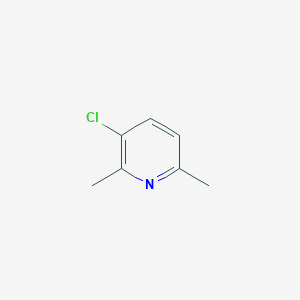

3-Chloro-2,6-dimethylpyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Modern Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in organic chemistry. rsc.orgrsc.org Its unique electronic properties and ability to participate in a wide range of chemical reactions make it a "privileged scaffold" in medicinal chemistry. rsc.orgenpress-publisher.com This means that the pyridine ring is a common structural motif found in a multitude of biologically active compounds and FDA-approved drugs. rsc.org The presence of the nitrogen atom in the pyridine ring allows for modifications that can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net Pyridine scaffolds are found in numerous natural products, including vitamins like niacin and vitamin B6, as well as various alkaloids. dovepress.com The versatility of the pyridine ring as a reactant and a starting material for structural modifications has significant implications for the discovery of new drugs. enpress-publisher.comresearchgate.net

Overview of Halogenated Pyridines as Synthetic Intermediates and Biologically Active Molecules

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility and biological activity. Halogenated pyridines are crucial intermediates in organic synthesis, as the halogen atom can be readily displaced by other functional groups through various coupling reactions. nih.gov This allows for the construction of complex molecules with diverse functionalities. Methods for the selective halogenation of pyridines are therefore of great interest to synthetic chemists. nih.govmountainscholar.org

Beyond their role as synthetic intermediates, halogenated pyridines are themselves present in a wide array of biologically active molecules. thieme-connect.com The incorporation of a halogen atom can significantly impact a molecule's pharmacological profile, influencing its binding affinity to biological targets, metabolic stability, and lipophilicity. sci-hub.se For instance, the introduction of chlorine has been shown to improve the biological properties of various compounds. sci-hub.se The antibacterial and antitumor activities of certain pyridine derivatives have been linked to the presence and position of halogen substituents. researchgate.nettandfonline.com

Research Trajectory and Current Landscape of 3-Chloro-2,6-dimethylpyridine

This compound is a specific halogenated pyridine derivative that has garnered attention as a valuable building block in synthetic chemistry. Its unique substitution pattern, with a chlorine atom at the 3-position and methyl groups at the 2- and 6-positions, influences its reactivity and potential applications. Research into this compound is part of a broader effort to develop new and efficient methods for the synthesis of functionalized pyridines. mountainscholar.orgchemrxiv.orgnih.gov The development of selective halogenation techniques is a long-standing challenge in organic chemistry, and recent advancements have focused on novel strategies to achieve regioselective functionalization of the pyridine ring. mountainscholar.orgthieme-connect.comchemrxiv.orgnih.gov

Scope and Objectives of Research on this compound

The primary focus of research on this compound is its utilization as a synthetic intermediate for the creation of more complex molecules. The objectives include the development of efficient and selective synthetic routes to the compound itself and the exploration of its reactivity in various chemical transformations. A key area of interest is its participation in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The ultimate goal is to leverage the unique properties of this compound to access novel chemical entities with potential applications in medicinal chemistry and materials science.

| Property | Value |

| Molecular Formula | C7H8ClN |

| Molecular Weight | 141.59800 g/mol |

| CAS Number | 2405-06-3 |

| Boiling Point | 172.4ºC at 760mmHg |

| Flash Point | 72.4ºC |

| Density | 1.113g/cm3 |

| LogP | 2.35180 |

| Vapor Pressure | 1.78mmHg at 25°C |

| Index of Refraction | 1.523 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNDVEZEFRURCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343203 | |

| Record name | 3-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2405-06-3 | |

| Record name | 3-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2,6 Dimethylpyridine and Its Derivatives

Direct Halogenation Strategies for Pyridine (B92270) Ring Systems

Direct halogenation of the pyridine ring is notoriously challenging due to the ring's electron-deficient nature, a consequence of the electronegative nitrogen atom. This deactivation makes electrophilic aromatic substitution, the typical mechanism for halogenating benzene (B151609), difficult. The reaction often requires harsh conditions and can lead to low yields and mixtures of products.

However, several strategies have been developed to achieve direct chlorination:

Gas-Phase Chlorination: At high temperatures (e.g., 200-400°C), pyridine and its alkyl derivatives (picolines and lutidines) can be chlorinated. This method often results in a mixture of chlorinated pyridines, and the regioselectivity can be difficult to control. For 2,6-lutidine, chlorination tends to occur at the 3- and 4-positions.

Activation via N-Oxide Formation: A widely used and more controlled method involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This transformation has two beneficial effects: it activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions, and it deactivates the nitrogen atom, preventing side reactions. wikipedia.org Subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom, followed by deoxygenation (e.g., with phosphorus trichloride, PCl₃) to restore the pyridine ring.

Lewis Acid Catalysis: The use of Lewis acids can facilitate the chlorination of pyridine rings by coordinating to the nitrogen atom, further influencing the ring's electronic properties.

The direct chlorination of 2,6-dimethylpyridine (B142122) (2,6-lutidine) itself to selectively produce the 3-chloro isomer is often low-yielding due to the formation of other isomers and polychlorinated byproducts. Therefore, indirect methods or de novo syntheses are frequently preferred for obtaining pure 3-Chloro-2,6-dimethylpyridine.

De Novo Synthesis Approaches for 2,6-Dimethylpyridine Derivatives

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers excellent control over the substitution pattern of the final product.

Condensation reactions are a classical and versatile method for assembling the pyridine skeleton. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or one-pot process.

Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or an ammonia derivative. wikipedia.org It is a robust method for producing alkyl-substituted pyridines. wikipedia.org The synthesis of 2,6-dimethylpyridine, for example, can be achieved from precursors like acetone (B3395972) and formaldehyde (B43269) in the presence of an ammonia source, often over a solid acid catalyst like alumina (B75360) or silica (B1680970) at high temperatures (350–500 °C). wikipedia.orgwikipedia.org

Hantzsch Pyridine Synthesis: While classically known for producing dihydropyridines, the Hantzsch synthesis can be adapted to yield pyridines directly or via a subsequent oxidation step. acsgcipr.org The general approach involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source. acsgcipr.org Modifications to this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org

| Condensation Reaction | Typical Precursors | Key Features |

| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia | Industrially significant; often requires high temperatures and catalysts. wikipedia.org |

| Hantzsch Synthesis | β-Ketoesters, Aldehydes, Ammonia | Forms a dihydropyridine (B1217469) intermediate that requires oxidation. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketones | Directly yields a functionalized pyridine derivative. acsgcipr.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated ketones | Versatile for synthesizing polysubstituted pyridines under mild conditions. acsgcipr.orgbaranlab.org |

Interactive Data Table: Key Condensation Reactions for Pyridine Synthesis.

Beyond traditional condensation reactions, other cyclization strategies are employed to construct the pyridine ring.

Cycloaddition Reactions: Diels-Alder type reactions involving azadienes can be used to form the six-membered ring. For instance, a reaction between a 1-azadiene and an alkyne can produce a pyridine ring after a subsequent elimination or oxidation step. baranlab.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for forming cyclic compounds, including heterocycles. bris.ac.uk A suitably functionalized acyclic diene can undergo RCM to form a dihydropyridine, which is then aromatized to the pyridine. bris.ac.uk

Bönnemann Cyclization: This method involves the cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne to form a substituted pyridine. numberanalytics.com It provides a route to pyridines that can be difficult to access through other means.

Targeted Synthesis of this compound

The specific synthesis of this compound often relies on multi-step sequences that precisely control the placement of the substituents. One documented laboratory-scale synthesis involves a ring expansion/rearrangement of a pyrrole (B145914) derivative.

A known route proceeds from 2,5-dimethylpyrrole, which undergoes a Reimer-Tiemann-type reaction with chloroform (B151607) (CHCl₃) and a strong base like sodium ethoxide (NaOEt). This reaction leads to the insertion of a dichloromethylene carbene into the pyrrole ring, which then rearranges and expands to form the chlorinated pyridine ring system.

| Starting Material | Reagents | Product | Reaction Type |

| 2,5-Dimethylpyrrole | Chloroform, Sodium ethoxide, Ethanol | This compound | Ring Expansion/Rearrangement chemsrc.com |

| 2,6-Lutidine 1-oxide | Phosphoryl chloride (POCl₃) | This compound | Electrophilic Chlorination & Deoxygenation wikipedia.orglookchem.com |

Interactive Data Table: Selected Targeted Syntheses of this compound.

Another effective strategy is the chlorination of 2,6-lutidine 1-oxide. The N-oxide activates the pyridine ring, directing chlorination primarily to the 4-position, but also to the 3-position. Treatment with reagents like phosphoryl chloride (POCl₃) can accomplish both chlorination and subsequent deoxygenation in a single step, though careful control of reaction conditions is necessary to optimize the yield of the desired 3-chloro isomer.

Derivatization and Functionalization Reactions of this compound

The chlorine atom at the 3-position of this compound is the primary site for further functionalization, most notably through nucleophilic aromatic substitution.

The electron-withdrawing nature of the pyridine nitrogen atom makes the ring susceptible to nucleophilic attack, thereby facilitating the displacement of the chloride leaving group. This SNAr reaction is a powerful method for introducing a wide variety of functional groups onto the pyridine core.

The general mechanism involves the attack of a nucleophile at the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electronegative nitrogen atom. Subsequent expulsion of the chloride ion restores the aromaticity of the ring.

A range of nucleophiles can be employed in SNAr reactions with 3-halopyridines:

Amines: Reaction with primary or secondary amines introduces amino groups.

Alkoxides and Phenoxides: These nucleophiles are used to synthesize the corresponding ethers.

Thiols and Thiolates: These reagents lead to the formation of thioethers.

Studies on halopyridines have shown that microwave heating can significantly accelerate SNAr reactions, often leading to high yields in short reaction times, for example, in the reaction of halopyridines with aminoethanethiol. tandfonline.com The reaction of 3-halo-4-aminopyridines with acyl chlorides has also been shown to proceed via an intramolecular SNAr mechanism to yield rearranged products. figshare.comnih.govacs.org

| Nucleophile | Product Type | Example Reagent |

| Amine | 3-Amino-2,6-dimethylpyridine derivative | Ammonia, Alkylamines |

| Alkoxide | 3-Alkoxy-2,6-dimethylpyridine derivative | Sodium methoxide |

| Thiolate | 3-Thioether-2,6-dimethylpyridine derivative | Sodium thiomethoxide |

Interactive Data Table: Functionalization of this compound via SNAr Reactions.

Transformations at the Methyl Groups (C-2 and C-6 Positions)

The methyl groups at the C-2 and C-6 positions of the pyridine ring are active sites for a variety of chemical transformations. These reactions allow for the introduction of new functional groups, extending the synthetic utility of the this compound core. Key transformations include halogenation and oxidation.

Halogenation: The methyl groups can be halogenated, most notably brominated, to produce halomethyl derivatives. For instance, the related compound 2,6-lutidine (2,6-dimethylpyridine) can be efficiently converted to 2,6-dibromomethylpyridine. google.com A specific method utilizes dibromohein as the brominating agent in a carbon tetrachloride solvent, initiated by a suitable radical initiator. google.com This process allows for the high-yield synthesis of the dibrominated product. google.com Similarly, chloromethylation can be achieved on dimethylpyridine systems using formaldehyde and hydrochloric acid, often catalyzed by zinc chloride.

Oxidation: The methyl substituents are susceptible to oxidation under appropriate conditions. ambeed.com This reaction can convert the methyl groups into more oxidized functionalities, such as aldehydes or carboxylic acids, which serve as valuable handles for subsequent synthetic steps. ambeed.com

The table below summarizes key transformations involving the methyl groups.

| Transformation | Reagents & Conditions | Product Type |

| Bromination | Dibromohein, Initiator, CCl₄ | Bromomethylpyridine |

| Chloromethylation | Formaldehyde, HCl, ZnCl₂ | Chloromethylpyridine |

| Oxidation | Oxidizing Agents | Pyridine Carboxylic Acids / Aldehydes |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. abertay.ac.uk Such reactions on the pyridine nucleus typically require harsh conditions, such as fuming sulfuric or nitric acid at high temperatures. abertay.ac.uk The reactivity and regioselectivity are further influenced by the existing substituents on the ring.

To enhance reactivity, pyridine N-oxides are often used as intermediates, as the N-oxide group activates the ring towards electrophilic attack. abertay.ac.uk While electrophilic substitution with reagents like acyl chlorides or a nitrosonium ion has been suggested for electron-rich pyridine rings, specific examples of such reactions being successfully performed on the this compound ring are not extensively documented in the surveyed literature. ambeed.com

Stereoselective Synthesis and Chiral Analogues

While this compound itself is achiral, its derivatives have the potential for chirality, a feature of significant interest in catalysis and medicinal chemistry. researchgate.net

Atropisomerism: One relevant form of chirality is atropisomerism, which arises from restricted rotation around a single bond. This phenomenon has been observed in highly substituted pyridine derivatives. For example, 3,5-diaryl-2,4,6-trimethylpyridines can form stable diastereomeric atropisomers due to the steric hindrance between the ortho-substituents on the aryl rings and the methyl groups on the pyridine core. beilstein-journals.org This suggests that if bulky substituents were introduced to this compound, particularly at the C-4 or C-5 positions, the resulting molecules could potentially exhibit axial chirality.

Chiral Catalysts: The development of chiral pyridine derivatives is an active area of research. researchgate.net Analogues of 4-(dimethylamino)pyridine (DMAP) bearing axial or planar chirality have been investigated as asymmetric nucleophilic catalysts for processes like the kinetic resolution of chiral alcohols. researchgate.net Although direct stereoselective syntheses leading to chiral analogues of this compound are not prominently featured in the available research, the principles established for other chiral pyridines highlight the potential for developing such systems.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These concepts can be applied to the synthesis of this compound and its precursors.

Alternative Reagents and Solvents: A notable green approach involves the substitution of hazardous reagents. A patented method for producing 2,6-dibromomethylpyridine from 2,6-lutidine employs dibromohein as a brominating agent. google.com This reagent is described as low-toxicity and allows the reaction to proceed under mild conditions, aligning with green chemistry principles. google.com Furthermore, the replacement of traditional volatile organic solvents with biodegradable alternatives, such as cyclopentyl methyl ether (CPME), is a recommended strategy.

Catalysis and Efficiency: The use of efficient and recyclable catalysts is a cornerstone of green synthesis. For halogenation reactions, recyclable catalysts like iron(III) oxide (Fe₃O₄) nanoparticles have been proposed. Another approach is the use of multi-component reactions, which can produce complex pyridine derivatives in a single step with high atom economy, reducing waste and improving efficiency. researchgate.netijpsonline.com Solvent-free reaction conditions, such as mechanochemical synthesis via ball milling, also represent a significant green alternative.

The following table outlines potential green chemistry strategies applicable to the synthesis of this compound class.

| Green Chemistry Principle | Approach | Example/Application |

| Safer Reagents | Use of low-toxicity brominating agents | Dibromohein as a substitute for more hazardous reagents in methyl group bromination. google.com |

| Greener Solvents | Replacement of hazardous solvents | Use of biodegradable solvents like cyclopentyl methyl ether (CPME). |

| Catalysis | Use of recyclable or heterogeneous catalysts | Iron oxide nanoparticles for halogenation; general use of heterogeneous catalysts for heterocyclic synthesis. researchgate.net |

| Process Intensification | Solvent-free reactions | Mechanochemical synthesis using ball milling to avoid bulk solvents. |

| Atom Economy | Multi-component reactions | One-pot synthesis of highly substituted pyridines to increase efficiency and reduce waste. researchgate.netijpsonline.com |

Reactivity and Reaction Mechanisms of 3 Chloro 2,6 Dimethylpyridine

Mechanistic Studies of Substitution Reactions (e.g., SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine (B92270) and its derivatives. The electron-withdrawing nature of the nitrogen atom in the pyridine ring lowers the electron density of the carbon atoms, making the ring more susceptible to nucleophilic attack compared to benzene (B151609). wikipedia.org The presence of a halogen, such as chlorine, provides a good leaving group, further facilitating these reactions. wikipedia.org

The position of the chlorine atom on the pyridine ring is a critical factor in its reactivity towards nucleophilic substitution. Generally, halogens at the 2- and 4-positions are more reactive than those at the 3-position. This is due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance, which is more effective when the substitution occurs at the ortho or para positions. vaia.comuoanbar.edu.iq For 3-chloropyridine (B48278), this stabilization is less pronounced, leading to lower reactivity in SNAr reactions compared to its 2- and 4-chloro isomers. vaia.comwuxiapptec.com

The general mechanism for an SNAr reaction involves a two-step addition-elimination process. thermofishersci.in A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored.

Role of the Chlorine Atom in Influencing Ring Reactivity

The chlorine atom in 3-Chloro-2,6-dimethylpyridine has a dual role in influencing the reactivity of the pyridine ring:

Inductive Effect: As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the ring carbons. uoanbar.edu.iq Conversely, this deactivation enhances the ring's susceptibility to nucleophilic attack. wikipedia.org

Leaving Group Ability: The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles onto the pyridine ring. wikipedia.org

The position of the chlorine atom at C-3 means that its activating effect for nucleophilic substitution is less pronounced than if it were at the C-2 or C-4 positions. vaia.com However, it still allows for reactions with strong nucleophiles under appropriate conditions.

Impact of Methyl Group Substitution on Reaction Pathways

The two methyl groups at the 2- and 6-positions of this compound also significantly impact its reactivity:

Inductive Effect: Methyl groups are electron-donating through an inductive effect (+I effect). This effect increases the electron density of the pyridine ring, which would typically activate it towards electrophilic substitution. However, the deactivating effect of the nitrogen atom and the chlorine atom generally outweighs this. uoanbar.edu.iq

Steric Hindrance: The presence of methyl groups ortho to the nitrogen atom (at C-2 and C-6) introduces steric hindrance. This can influence the regioselectivity of reactions by blocking access to adjacent positions. For instance, in reactions involving the nitrogen atom, such as protonation or alkylation, the methyl groups can sterically hinder the approach of reagents. nih.govacs.org This steric bulk can also influence the rotational barriers in biaryl systems derived from this compound. beilstein-journals.org In some cases, steric effects can accelerate reactions by destabilizing the ground state of the molecule. nih.gov

Computational Analysis of Reaction Intermediates and Transition States

Computational chemistry provides valuable insights into the reactivity of molecules like this compound by allowing for the study of reaction intermediates and transition states that may be difficult to observe experimentally.

The basicity of the pyridine nitrogen atom allows for protonation, forming a pyridinium (B92312) ion. wikipedia.org Protonation significantly alters the electronic properties of the ring, making it much more electron-deficient and thus more susceptible to nucleophilic attack. uoanbar.edu.iq Computational studies can model the structure and stability of the protonated form of this compound and predict how this affects the activation barriers for subsequent reactions. The presence of the electron-donating methyl groups at the 2- and 6-positions influences the basicity of the nitrogen atom. abertay.ac.uk However, steric hindrance from these groups can affect the thermodynamics of protonation. acs.org Studies on related pyridine derivatives have shown that proton transfer processes can have a pronounced influence on both oxidative and reductive pathways. dtic.mil

While this compound itself does not exhibit enolization, the principles of tautomerism are relevant in the broader context of substituted pyridine chemistry. For instance, hydroxypyridines exist in equilibrium with their pyridone tautomers. stackexchange.com The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of other substituents on the ring. stackexchange.comresearchgate.net Computational studies, often using density functional theory (DFT), can predict the relative stabilities of tautomers and the energy barriers for their interconversion. stackexchange.combohrium.com These calculations are crucial for understanding the reactivity of substituted pyridines where tautomerism is possible, as the different tautomers can exhibit distinct chemical behavior.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The substituents on the this compound ring play a crucial role in directing the outcome of chemical reactions.

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. For example, in cross-coupling reactions, the carbon-chlorine bond is a reactive site. By carefully choosing reaction conditions and catalysts, it is possible to selectively perform a substitution at the chlorine position while leaving other parts of the molecule intact. thermofishersci.in For instance, in the reduction of substituted quinolines, it has been shown that a chloro group can be preserved without undergoing hydrodehalogenation. rsc.org

Regioselectivity: This refers to the preference for reaction at one position over another. In electrophilic substitutions on the pyridine ring, the directing effects of the existing substituents determine the position of the incoming group. The nitrogen atom strongly directs incoming electrophiles to the 3- and 5-positions. uoanbar.edu.iq In this compound, the 4- and 5-positions are available for substitution. The combined electronic effects of the chlorine and methyl groups will influence the relative reactivity of these positions. For instance, the electron-donating methyl groups at C-2 and C-6 would activate the 4-position towards electrophilic attack. In nucleophilic substitutions, the chlorine at the 3-position is the primary site of reaction.

Stereoselectivity: This is relevant in reactions that create new stereocenters or in atropisomeric compounds where rotation around a single bond is restricted. For example, in Suzuki-Miyaura cross-coupling reactions of substituted bromodimethylpyridines with ortho-substituted phenylboronic acids, the formation of atropisomers with axial chirality has been observed. beilstein-journals.orgbeilstein-journals.org The steric bulk of the methyl groups at the 2- and 6-positions, in conjunction with substituents on the coupling partner, can lead to restricted rotation and the formation of stable, separable atropisomers. beilstein-journals.org Computational studies can be employed to predict the rotational barriers in these systems. beilstein-journals.org

Computational Chemistry and Theoretical Studies of 3 Chloro 2,6 Dimethylpyridine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in predicting the three-dimensional structure and conformational stability of molecules. These methods, particularly DFT, provide a theoretical framework for understanding molecular geometry at the atomic level.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a standard method for optimizing molecular geometries and predicting various chemical properties with a favorable balance between accuracy and computational cost. A typical DFT study on 3-Chloro-2,6-dimethylpyridine would involve calculations to find the lowest energy arrangement of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles. However, specific research articles detailing the DFT-optimized geometry of this particular compound are not available.

Basis Set Effects on Structural Predictions

The choice of a basis set in quantum chemical calculations is crucial as it defines the set of functions used to build the molecular orbitals. Different basis sets can yield varying degrees of accuracy in the predicted structural parameters. A thorough computational study would typically evaluate the effect of several basis sets (e.g., Pople-style basis sets like 6-31G(d,p) or Dunning's correlation-consistent basis sets like cc-pVDZ) on the calculated geometry of this compound. Such a comparative analysis is essential for validating the computational model, but this information is not present in the current body of scientific literature.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Several theoretical tools are employed to analyze the distribution and energy of electrons within a molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. For this compound, an FMO analysis would provide insights into its electrophilic and nucleophilic sites. Regrettably, there are no published studies containing the HOMO-LUMO energies or the corresponding orbital visualizations for this compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. An ESP map for this compound would highlight the electron-rich and electron-poor regions of the molecule. This specific analysis has not been reported in the literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. An NBO analysis of this compound would quantify the charge on each atom and describe the delocalization of electron density between filled and empty orbitals. This level of detailed electronic structure analysis for the target molecule is currently unavailable.

Vibrational Spectroscopy Simulations and Assignments

Computational vibrational analysis is a powerful tool for understanding the molecular vibrations of a compound and for interpreting experimental infrared (IR) and Raman spectra.

The prediction of IR and Raman spectra for this compound would typically be performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). These calculations, performed on the optimized geometry of the molecule in a simulated gaseous phase, yield harmonic vibrational frequencies. The computed IR intensities and Raman activities are then used to generate theoretical spectra.

Due to the systematic overestimation of vibrational frequencies by such methods, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The resulting theoretical spectra can be used to predict the positions and relative intensities of the principal vibrational bands.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration for the molecule. A normal mode analysis involves the visualization of the atomic motions for each of these modes. This allows for the assignment of calculated frequencies to specific types of molecular vibrations, such as C-H stretching, C-C stretching in the pyridine (B92270) ring, methyl group deformations, and vibrations involving the chlorine substituent.

A potential energy distribution (PED) analysis would further quantify the contribution of different internal coordinates (bond stretches, angle bends, etc.) to each normal mode, providing a more detailed and unambiguous assignment of the vibrational bands.

Table 1: Illustrative Vibrational Mode Assignments for this compound (Note: The following data is hypothetical and serves as an example of what a computational study would produce. Specific values are for illustrative purposes only.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity |

| C-H stretch (aromatic) | 3100 - 3050 | Medium | High |

| C-H stretch (methyl) | 3000 - 2900 | High | High |

| C=C/C=N ring stretch | 1600 - 1450 | High | Medium |

| CH₃ deformation | 1450 - 1350 | Medium | Medium |

| C-Cl stretch | 800 - 700 | High | Low |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR chemical shifts are crucial for the structural elucidation of molecules.

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts by referencing them to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Calculated ¹H and ¹³C NMR chemical shifts for this compound would be compared with experimental data if available. A good correlation between the predicted and observed spectra would validate the computational model and aid in the definitive assignment of resonances, particularly for the quaternary carbons and the protons on the pyridine ring.

Table 2: Exemplar Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is a template for the kind of data that would be presented. The values are not based on actual published research for this specific compound.)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 158.5 | Not Available |

| C3 | 130.2 | Not Available |

| C4 | 138.1 | Not Available |

| C5 | 122.4 | Not Available |

| C6 | 155.9 | Not Available |

| CH₃ (at C2) | 24.1 | Not Available |

| CH₃ (at C6) | 23.8 | Not Available |

| H4 | 7.65 | Not Available |

| H5 | 7.10 | Not Available |

| CH₃ protons | 2.50 | Not Available |

NMR chemical shifts can be significantly influenced by the solvent. Computational models can account for these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM). By performing GIAO calculations with a PCM that simulates a particular solvent (e.g., chloroform-d (B32938) or DMSO-d₆), it is possible to predict how the chemical shifts of this compound would change in different solvent environments. This is particularly important for polar molecules where solute-solvent interactions can alter the electronic distribution and thus the nuclear shielding.

Theoretical Descriptors for Reactivity and Biological Activity Prediction

Computational chemistry provides a range of descriptors that can be used to predict the reactivity and potential biological activity of a molecule. These are often derived from the molecular orbitals calculated using DFT.

For this compound, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Other quantum chemical descriptors that would be calculated include:

Ionization Potential: Related to the HOMO energy, indicating the energy required to remove an electron.

Electron Affinity: Related to the LUMO energy, indicating the energy released when an electron is added.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface of the molecule. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which can predict sites for intermolecular interactions and chemical reactions.

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for investigating the dynamic behavior of molecules, including conformational changes, solvent effects, and intermolecular interactions, this particular compound does not appear to have been the subject of such focused research to date.

Molecular dynamics simulations utilize classical mechanics to model the movement of atoms and molecules over time, providing valuable insights into the behavior of chemical systems at an atomic level. These simulations could, for instance, be employed to study the rotational barriers of the methyl groups in this compound, the interaction of the molecule with various solvents, or its potential binding modes with biological macromolecules.

Advanced Spectroscopic Characterization and Interpretation

Comprehensive NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Chloro-2,6-dimethylpyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its molecular connectivity.

¹H NMR and ¹³C NMR Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine (B92270) ring, as well as the electron-donating nature of the methyl groups.

The aromatic region would likely show two doublets, corresponding to the protons at the C4 and C5 positions. The proton at C5 is expected to be downfield due to the deshielding effect of the adjacent chlorine atom. The methyl protons at C2 and C6 would appear as two distinct singlets, with their chemical shifts being influenced by their proximity to the nitrogen and chlorine atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms attached to the electronegative chlorine and nitrogen atoms (C2, C3, and C6) are expected to be significantly deshielded and thus appear at lower field. The methyl carbons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling (Hz) |

|---|---|---|---|

| H4 | 7.20 (d) | - | J(H4-H5) = 8.0 |

| H5 | 7.50 (d) | - | J(H5-H4) = 8.0 |

| 2-CH₃ | 2.55 (s) | 22.0 | - |

| 6-CH₃ | 2.60 (s) | 24.0 | - |

| C2 | - | 158.0 | - |

| C3 | - | 130.0 | - |

| C4 | - | 125.0 | - |

| C5 | - | 138.0 | - |

| C6 | - | 159.0 | - |

(Note: These are predicted values and may vary from experimental results.)

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H4 and H5 protons, confirming their scalar coupling and adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would definitively link the ¹H signals of the methyl groups and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The protons of the 2-CH₃ group showing correlations to C2 and C3.

The protons of the 6-CH₃ group showing correlations to C5 and C6.

The H4 proton showing correlations to C2, C5, and C6.

The H5 proton showing correlations to C3, C4, and C6.

These 2D NMR experiments, taken together, would provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the pyridine ring.

Vibrational Spectroscopy: In-depth IR and Raman Analysis

Experimental Spectral Acquisition and Band Assignment

The IR and Raman spectra of this compound would be recorded using standard spectrophotometers. The key vibrational modes to be observed include C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, in-plane and out-of-plane C-H bending, and the C-Cl stretching vibration.

Table 2: Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Methyl C-H Stretch | 2980-2850 | 2980-2850 |

| C=N/C=C Ring Stretch | 1600-1450 | 1600-1450 |

| Methyl C-H Bend | 1460-1370 | 1460-1370 |

| In-plane C-H Bend | 1300-1000 | 1300-1000 |

| Out-of-plane C-H Bend | 900-700 | 900-700 |

| C-Cl Stretch | 800-600 | 800-600 |

(Note: These are predicted values and may vary from experimental results.)

Correlation with Computational Predictions for Conformational Analysis

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting vibrational spectra. nih.gov By calculating the optimized molecular geometry and the corresponding vibrational frequencies, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with any available experimental data to confirm the structure and aid in the assignment of vibrational bands. Such calculations can also provide insights into the conformational preferences of the molecule, although for a rigid aromatic system like this compound, conformational flexibility is limited.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For this compound (molecular weight approximately 141.6 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 141 and an M+2 peak at m/z 143 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₇H₈ClN).

The fragmentation of the molecular ion is expected to proceed through several key pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 126.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 106.

Loss of hydrogen chloride (HCl): This is a common fragmentation pathway for chloro-aromatic compounds and would produce a fragment ion at m/z 105.

Ring cleavage: The pyridine ring can also undergo fragmentation, leading to smaller charged species.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 141/143 | [C₇H₈ClN]⁺ | Molecular Ion (M⁺) |

| 126/128 | [C₆H₅ClN]⁺ | M⁺ - •CH₃ |

| 106 | [C₇H₈N]⁺ | M⁺ - •Cl |

| 105 | [C₇H₇N]⁺ | M⁺ - HCl |

(Note: These are predicted fragmentation pathways and their relative intensities would depend on the ionization method used.)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, it is possible to elucidate the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles.

For this compound, a single-crystal X-ray diffraction study would provide definitive information about its solid-state conformation. The expected data would include the crystal system, space group, and unit cell dimensions. Detailed analysis would reveal the precise geometry of the pyridine ring, the orientation of the chloro and dimethyl substituents, and any intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.0 |

| β (°) | ~105 |

| Volume (ų) | ~690 |

| Z | 4 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information about the electronic transitions within a molecule. These methods are instrumental in characterizing the photophysical properties of a compound.

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions within the pyridine ring. The positions and intensities of these bands are influenced by the electronic effects of the chloro and methyl substituents.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs when an electron returns from an excited singlet state to its ground state. The fluorescence spectrum, which is typically a mirror image of the absorption spectrum, provides information about the excited state of the molecule. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined.

Detailed, experimentally-derived electronic absorption and emission data for this compound are not widely reported in scientific literature. The photophysical properties of halogenated pyridines can be complex, with factors such as the "heavy-atom effect" from the chlorine atom potentially influencing intersystem crossing rates and, consequently, fluorescence intensity.

The following table presents anticipated photophysical data for this compound in a common solvent like ethanol, based on general principles and data for related compounds.

| Parameter | Anticipated Value (in Ethanol) |

|---|---|

| λmax (Absorption) | ~270 nm |

| Molar Absorptivity (ε) | ~2500 M-1cm-1 |

| λmax (Emission) | ~310 nm |

| Fluorescence Quantum Yield (ΦF) | Low |

Structure Activity Relationship Sar Studies for 3 Chloro 2,6 Dimethylpyridine Derivatives

Design Principles for Modifying the Pyridine (B92270) Core

The pyridine ring is a versatile scaffold in drug design, and its modification is a key strategy for optimizing lead compounds. nih.govnih.gov A primary design principle involves bioisosteric replacement, where a substituent or a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net For instance, replacing a phenyl group with a pyridine ring can improve metabolic stability and biochemical potency. nih.gov

Table 1: Design Strategies for Pyridine Core Modification

| Design Principle | Objective | Example Application |

|---|---|---|

| Bioisosteric Replacement | Improve potency, selectivity, or ADME properties. | Replacing a phenyl ring with a pyridine ring to enhance metabolic stability. nih.gov |

| Scaffold Hopping | Discover novel active compounds with different core structures. | Replacing the pyridine core with other heterocycles to find new intellectual property. nih.gov |

| Modulation of Electronic Properties | Optimize binding affinity and reactivity. | Adding electron-withdrawing groups to the pyridine ring to alter its pKa. rsc.org |

| Lipophilicity Adjustment | Enhance membrane permeability and bioavailability. | Introducing polar or nonpolar substituents to achieve optimal logP values. youtube.com |

Impact of Chlorine Substitution on Biological Activity Profiles

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. researchgate.neteurochlor.org In the context of 3-chloro-2,6-dimethylpyridine derivatives, the chlorine at the 3-position has a profound impact on the molecule's physicochemical and biological characteristics. One of the primary effects of chlorination is an increase in lipophilicity, which can enhance the compound's ability to cross biological membranes. researchgate.net However, this increase in lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor solubility and nonspecific binding.

From an electronic standpoint, chlorine is an electron-withdrawing group, which can influence the electron density of the pyridine ring and affect its interactions with target macromolecules. nih.gov The presence of a chlorine atom can also lead to specific interactions with the target's binding pocket, such as halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govsci-hub.se This can contribute to a tighter binding affinity and increased potency. drugdesign.org Furthermore, the chlorine atom can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of the compound. eurochlor.org

Table 2: Effects of Chlorine Substitution on Molecular Properties

| Property | Impact of Chlorine Substitution | Reference |

|---|---|---|

| Lipophilicity | Generally increases, potentially improving membrane permeability. | researchgate.net |

| Electronic Effects | Acts as an electron-withdrawing group, altering the charge distribution of the pyridine ring. | nih.gov |

| Binding Interactions | Can participate in halogen bonding, enhancing binding affinity. | nih.govsci-hub.se |

| Metabolic Stability | May block sites of metabolism, leading to a longer biological half-life. | eurochlor.org |

Role of Methyl Group Positions and Substituent Variations

The methyl groups at the 2- and 6-positions of the pyridine ring in this compound derivatives are not merely passive substituents. Their presence and positioning can have a significant influence on the molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl effect". juniperpublishers.com These methyl groups can impact the molecule's conformation by creating steric hindrance, which may lock the molecule into a bioactive conformation that is more favorable for binding to its target. slideshare.net

Furthermore, methyl groups can contribute to the molecule's lipophilicity, which, as previously mentioned, affects its transport and distribution. researchgate.net They can also serve as points for hydrophobic interactions within the binding pocket of a target protein, thereby increasing binding affinity. nih.gov The position of the methyl groups is critical; for instance, a methyl group at the 2-position can sterically hinder the nitrogen atom, which may affect its ability to form hydrogen bonds or coordinate with metal ions. researchgate.net Variations in these methyl groups, such as replacing them with larger alkyl groups or other functional groups, can be used to probe the steric and electronic requirements of the target's binding site and to optimize activity. slideshare.net

Table 3: Influence of Methyl Groups on Biological Activity

| Factor | Effect of Methyl Groups | Reference |

|---|---|---|

| Conformation | Can restrict rotation and favor a bioactive conformation. | slideshare.net |

| Lipophilicity | Increase lipophilicity, affecting solubility and permeability. | researchgate.net |

| Binding Affinity | Can engage in hydrophobic interactions with the target. | nih.gov |

| Metabolism | Can influence metabolic stability by blocking or providing metabolic sites. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights. tandfonline.comnih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. nih.gov

A typical QSAR study on pyridine derivatives would involve aligning a set of compounds with known activities and then using statistical methods to build a predictive model. nih.gov The resulting CoMFA and CoMSIA contour maps can guide the design of new derivatives with potentially improved activity. For example, a green contour in a steric map might indicate that bulkier substituents in that region are favorable for activity, while a red contour in an electrostatic map could suggest that an electron-withdrawing group is preferred. tandfonline.com These models not only help in predicting the activity of unsynthesized compounds but also provide a deeper understanding of the ligand-receptor interactions at a molecular level. nih.gov

Table 4: Overview of QSAR Modeling for Pyridine Derivatives

| QSAR Method | Information Provided | Application in Drug Design |

|---|---|---|

| CoMFA | 3D contour maps for steric and electrostatic fields. | Identifies regions where changes in molecular shape and charge distribution can enhance activity. tandfonline.com |

| CoMSIA | 3D contour maps for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. | Provides a more detailed understanding of the physicochemical properties required for optimal binding. nih.gov |

| Predictive Models | Statistically validated equations to predict the activity of new compounds. | Prioritizes the synthesis of compounds with the highest predicted potency. nih.gov |

Investigations into the Biological Activity and Applications of 3 Chloro 2,6 Dimethylpyridine and Its Analogues

Antimicrobial Activity Studies

Halogenated pyridine (B92270) derivatives have demonstrated notable antimicrobial properties. While specific studies on 3-Chloro-2,6-dimethylpyridine are not extensively documented in publicly available research, the broader class of halogenated pyridines has been evaluated for its efficacy against various microbial pathogens. For instance, some halogenated pyridine derivatives have been tested against several bacterial strains, showing significant antibacterial effects.

Antibacterial Screening Methodologies

The antibacterial potential of pyridine derivatives is typically assessed using standardized in vitro methods to determine their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Commonly employed methodologies for antibacterial screening include:

Broth Dilution Method: This technique involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized number of bacteria. The MIC is determined by observing the lowest concentration of the compound that inhibits bacterial growth.

Agar (B569324) Diffusion Method (Kirby-Bauer Test): In this method, a standardized inoculum of bacteria is spread over the surface of an agar plate. Paper discs impregnated with the test compound are then placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antibacterial activity of the compound.

A study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives, which are structurally distinct but contain a chloro-substituted heterocyclic system, reported their evaluation for in vitro antibacterial activity. In this study, compounds were tested against various bacterial strains, with some exhibiting high antibacterial action. researchgate.net

Antifungal Screening Methodologies

Similar to antibacterial screening, the antifungal activity of pyridine analogues is evaluated using established in vitro assays to determine their ability to inhibit fungal growth.

Key methodologies for antifungal screening include:

Broth Microdilution Method: This is a widely used method for determining the MIC of antifungal agents against yeasts and filamentous fungi. The assay is performed in a microtiter plate format, where serial dilutions of the test compound are incubated with a standardized fungal inoculum. The MIC is the lowest concentration that inhibits fungal growth.

Disc Diffusion Method: This method is similar to the one used for bacteria. Fungal spores or yeast cells are spread on an agar plate, and discs containing the test compound are applied. The presence of a zone of inhibition indicates antifungal activity.

Research on 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives has detailed their testing against six yeast species, including Candida albicans and Cryptococcus laurentii. The antifungal activities were expressed as both minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC). nih.gov

Antineoplastic and Anticancer Research

The cytotoxic effects of halogenated pyridines against various cancer cell lines have been a subject of investigation. While direct studies on this compound are limited, related compounds have shown promise in preclinical cancer research. For example, in vitro studies on other halogenated pyridines have demonstrated their ability to reduce cancer cell viability in a dose-dependent manner.

In Vitro Cytotoxicity Assays

To assess the potential anticancer activity of a compound, its cytotoxicity against cancer cell lines is evaluated using various in vitro assays. These assays measure different cellular parameters to determine the concentration of the compound required to inhibit cell growth or induce cell death.

Commonly used cytotoxicity assays include:

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

SRB Assay (Sulphorhodamine B): This assay relies on the ability of the SRB dye to bind to cellular proteins. The amount of bound dye is proportional to the cell mass and is used to determine cell viability.

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

A series of novel N-Mannich bases derived from a dimethylpyridine–1,2,4-triazole hybrid was evaluated in vitro for cytotoxic activity on several human gastrointestinal cancer cells. One compound, bearing a phenyl group and a 4-methylphenyl piperazine (B1678402) moiety, exerted good cytotoxic activities on EPG and Caco-2 cell lines with pronounced selectivity. mdpi.com

Mechanisms of Action in Cancer Cell Lines

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Research into the mechanisms of action of pyridine analogues in cancer cell lines has revealed several potential pathways.

Some of the investigated mechanisms include:

Induction of Apoptosis: Many anticancer drugs induce programmed cell death, or apoptosis, in cancer cells. This can be assessed by various methods, including flow cytometry to detect annexin (B1180172) V binding and DNA fragmentation assays.

Cell Cycle Arrest: Compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase). This is often analyzed using flow cytometry to determine the DNA content of the cells.

Inhibition of Key Enzymes: Some pyridine derivatives may target specific enzymes that are critical for cancer cell survival and proliferation, such as kinases or topoisomerases.

In a study on N-Mannich bases derived from a dimethylpyridine–1,2,4-triazole hybrid, the most promising compound was found to induce apoptotic cell death through a significant increase in the caspase-3 and p53 protein levels in HT-29 cells. mdpi.com

Neurological Activity Investigations (e.g., Antiarrhythmic, Anticonvulsant, Antiparkinsonian, Analgesic)

Antiarrhythmic Activity: The potential for pyridine derivatives to modulate cardiac rhythm has been explored. However, specific studies on the antiarrhythmic properties of this compound or its close analogues are not prominent in the available literature.

Anticonvulsant Activity: Several pyridine derivatives have been synthesized and evaluated for their anticonvulsant properties. For instance, a series of 3-chloro-2-methylphenyl substituted semicarbazones was synthesized and examined for anticonvulsant activity in maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (B123637) (scSTY)-induced seizure models in mice and rats. nih.gov Some of these compounds exhibited good anticonvulsant potency, particularly in the scSTY screen. nih.gov Another study on 6-substituted-pyrido[3,2-d]pyridazine derivatives reported significant anticonvulsant activity in the MES test. nih.gov

Antiparkinsonian Activity: The potential of pyridine derivatives in the context of Parkinson's disease has also been investigated. While direct evidence for this compound is lacking, studies on other pyridine-containing compounds have been conducted. For example, the antiparkinsonian activity of N-methyl-D-aspartate (NMDA) receptor antagonists, some of which may contain a pyridine-like core, has been explored in animal models of Parkinson's disease. nih.gov

Analgesic Activity: The pain-relieving properties of pyridine derivatives have been a subject of research. For example, certain 6-chloro-2-pyridinyl derivatives have been synthesized and found to exhibit considerable analgesic activity. researchgate.net Another study evaluated the analgesic and anti-inflammatory activities of 8-alkoxypurine-2,6-diones, which, while structurally different, highlight the broad interest in heterocyclic compounds for pain management. nih.gov

Receptor Binding Studies and Target Identification

The biological effects of chemical compounds are often initiated by their binding to specific macromolecular targets, such as receptors or enzymes. Receptor binding assays are crucial for identifying these targets and quantifying the affinity of a compound for them. For analogues of this compound, such studies have been instrumental in elucidating their mechanism of action.

One area of investigation involves the corticotropin-releasing factor receptor 1 (CRF₁), a key component in the body's stress response. A novel CRF₁ antagonist, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), which features a 2,6-dimethyl substituted heterocyclic system, was shown to inhibit the binding of the radioligand ¹²⁵I-sauvagine to rat pituitary membranes and cloned human CRF₁ with subnanomolar affinities. nih.gov This demonstrates a high affinity and specificity for the CRF₁ receptor, with no significant activity at the related CRF₂ receptor or a panel of 74 other common drug targets. nih.gov

In a different context, pyridine derivatives have been synthesized and evaluated as potential antagonists for the chemokine receptor type 4 (CXCR4), which is implicated in various diseases, including HIV-1 proliferation and cancer metastasis. researchgate.net The activity of these compounds was assessed through affinity binding assays, which measure their ability to compete with a known ligand for the receptor's binding site. researchgate.net Such screening led to the identification of hit compounds with effective concentrations below 100 nM in the binding affinity assay, marking them for further investigation. researchgate.net

Computational methods also play a role in target identification. For instance, a 2-chloro-pyridine derivative containing a flavone (B191248) moiety was identified as a potential telomerase inhibitor. nih.gov Docking simulations were used to model the compound's interaction with the active site of telomerase, providing a probable binding model and a basis for its observed inhibitory activity. nih.gov

Neuropharmacological Screening Models

Following target identification, neuropharmacological screening models are employed to assess the functional effects of compounds on the nervous system. These models can range from in vitro cellular assays to in vivo animal studies that evaluate behavioral or physiological outcomes.

Pyridine derivatives have been subjected to screening for anticonvulsant properties. In one study, newly synthesized 6-amino/methyl pyridine derivatives were assayed against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet), two standard models for identifying potential antiepileptic drugs. documentsdelivered.com The neurologic deficit of the compounds was also evaluated using the rotarod test to assess motor coordination and potential side effects. documentsdelivered.com

Antiviral Activity Research (e.g., against SARS-CoV-2)

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has spurred extensive research into new antiviral agents. Pyridine derivatives have been identified as a promising class of compounds in this effort, with studies focusing on their potential to inhibit viral replication through various mechanisms. nih.gov

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between potential drugs and their protein targets. In the context of SARS-CoV-2, this method has been applied to screen pyridine derivatives against key viral proteins essential for the virus's life cycle. nih.gov

Studies have focused on the SARS-CoV Main Protease (Mpro or 3CLpro), an enzyme crucial for processing viral polyproteins into functional units. Molecular docking simulations have shown that the 3-chloropyridine (B48278) moiety, a core structure in many analogues, tends to cluster in the S1 specificity pocket of the Mpro active site. This finding provides a structural basis for the design of non-peptidyl inhibitors targeting this enzyme. nih.gov The inhibitory potential of various pyridine derivatives against critical coronavirus targets has been investigated, with compounds like Terpyridine showing a strong binding energy of -8.8 kcal/mol against all four tested targets. nih.gov This computational screening helps prioritize compounds for further synthesis and biological testing. nih.gov

In Vitro Antiviral Assays

Following promising in silico results, in vitro assays are essential to confirm the biological activity of candidate compounds. These assays involve treating virus-infected cell cultures with the compound and measuring its effect on viral replication.

The standard methodology for screening potential antivirals against SARS-CoV-2 often uses cell lines like Vero E6 cells. researchgate.net Antiviral activity is quantified by measuring the reduction in viral-induced cytopathic effects (CPE) or by determining the viral RNA load using real-time quantitative reverse transcription PCR (RT-qPCR). researchgate.netresearchgate.net From these measurements, key parameters are derived, including the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the host cells. protocols.io The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window.

In vitro screening of various heterocyclic compounds has demonstrated their ability to inhibit SARS-CoV-2 replication. For example, certain compounds were found to have EC₅₀ values ranging from 6.59 µM to 124 µM against SARS-CoV-2 in Vero CCL-81 cells. researchgate.net Such assays are critical for validating the potential of pyridine derivatives and their analogues as effective antiviral agents. researchgate.net

Insecticidal Bioefficacy Screening and Mechanisms

Derivatives of chloropyridine are foundational to a major class of insecticides known as neonicotinoids. nih.govnih.gov These synthetic compounds are analogues of nicotine (B1678760) and are used globally to protect a wide variety of crops from insect pests. nih.gov Their mechanism of action is distinct from many other insecticide classes, providing an advantage against insects that have developed resistance to older chemistries. nih.gov

The primary mode of action for neonicotinoids and related pyridine-based insecticides is their interaction with the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system. nih.govufl.edu These insecticides act as agonists of nAChRs, meaning they bind to the receptor and mimic the action of the natural neurotransmitter, acetylcholine. youtube.com However, unlike acetylcholine, which is quickly broken down by the enzyme acetylcholinesterase, neonicotinoids are not easily degraded. youtube.com This leads to a continuous and irreversible opening of the ion channels associated with the nAChRs, causing a constant influx of sodium ions. youtube.comresearchgate.net The resulting overstimulation of the neurons leads to paralysis and ultimately the death of the insect. youtube.com

Activity against Specific Agricultural Pests

The insecticidal efficacy of this compound analogues and related compounds has been demonstrated against several significant agricultural pests. Screening studies are performed to determine the potency of these compounds, often expressed as the median lethal concentration (LC₅₀), which is the concentration required to kill 50% of a test population.

One study focused on synthesizing a series of pyridine derivative neonicotinoid analogues and testing their efficacy against the cowpea aphid (Aphis craccivora Koch). nih.govnih.gov Among the synthesized compounds, 2-chloro-3-cyano-4,6-dimethylpyridine was found to be the most active. nih.gov The high activity of this compound was attributed to the presence of the chlorine atom on the pyridine ring. nih.gov Other research has evaluated novel 2-phenylpyridine (B120327) derivatives against pests such as the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.gov Several of these compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.gov

The table below summarizes the insecticidal activity of various pyridine analogues against specific agricultural pests.

| Compound Class / Specific Compound | Target Agricultural Pest(s) | Observed Bioefficacy / Finding | Reference |

|---|---|---|---|

| 2-Chloro-3-cyano-4,6-dimethylpyridine | Cowpea aphid (Aphis craccivora) | LC₅₀ of 1.660 ppm against adults after 24h; noted as highly active. | nih.gov |

| 2-Phenylpyridine derivatives | Oriental armyworm (Mythimna separata) | Several analogues showed 100% inhibition at 500 mg/L. | nih.gov |

| 3-Cyano-4,6-distyrylpyridine-2(1H)-thione | Cowpea aphid (Aphis craccivora) | LC₅₀ of 0.887 ppm against adults after 24h. | nih.gov |

| 2-Phenylpyridine derivatives | Cowpea aphid (Aphis craccivora) | Screened for activity. | nih.gov |

| 2-Phenylpyridine derivatives | Carmine spider mite (Tetranychus cinnabarinus) | Screened for activity. | nih.gov |

Mode of Action Analysis (e.g., Neonicotinoid Analogues)

The compound this compound belongs to the class of chloropyridines, which are foundational structures in the development of neonicotinoid insecticides. The mode of action of neonicotinoids is well-established; they function as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the insect. researchgate.netnih.gov The remarkable success and selective toxicity of neonicotinoids against insects compared to vertebrates are largely attributed to their high affinity for insect nAChRs. nih.gov

The structural features of this compound—specifically the 3-chloro and the 2,6-dimethyl substitutions on the pyridine ring—are significant when analyzing its potential as a neonicotinoid analogue. The chloropyridinyl moiety is a critical pharmacophore for many first-generation neonicotinoids, such as imidacloprid (B1192907) and acetamiprid. semanticscholar.org This substructure is known to interact with a specific subsite within the nAChR binding pocket. pnas.org The chlorine atom, in particular, is crucial for establishing potent insecticidal activity.

Structure-activity relationship (SAR) studies on neonicotinoid analogues have demonstrated that modifications to the chloropyridine ring can significantly influence binding affinity and biological activity. While the 6-chloro-3-pyridinylmethyl group is common in highly active commercial insecticides, other substitution patterns are also of interest. The presence and position of methyl groups on the pyridine ring can modulate the molecule's electronic properties and steric fit within the receptor. Research on related nicotinic ligands has shown that such structural changes often result in altered nAChR affinity. nih.gov For instance, the addition of methyl groups can impact how the molecule is metabolized, potentially affecting its efficacy and persistence.

The analysis of this compound as a neonicotinoid analogue involves considering how its specific substitution pattern would align within the nAChR binding site compared to established insecticides. The interaction typically involves hydrogen bonds and CH–π interactions with specific amino acid residues like tyrosine and tryptophan in the receptor's binding loops. nih.gov The dimethyl substitution in this compound could influence these interactions, either by enhancing or sterically hindering the optimal positioning of the chloropyridine ring within the binding site.

| Compound/Analogue | Key Structural Feature | Receptor Binding Affinity (Ki, nM) | Significance of Structural Feature |